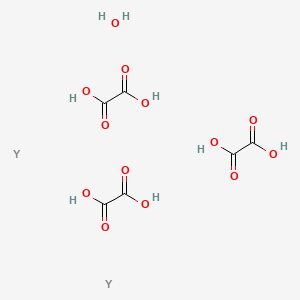

Oxalic acid--yttrium--water (3/2/1)

Description

Significance of Yttrium(III) Oxalate (B1200264) Hydrates in Inorganic and Materials Chemistry Research

The primary significance of yttrium(III) oxalate hydrates lies in their role as a crucial precursor for the synthesis of yttrium oxide (Y₂O₃). mdpi.comontosight.ai Yttrium oxide is a highly valuable material with applications in various advanced technologies, including:

Phosphors: Yttrium oxide is used as a host material for phosphors in displays and lighting applications. ontosight.aiwikipedia.org

Ceramics: It is an excellent ceramic material known for its chemical stability, high melting point, and thermal stability. mdpi.com

Catalysis: Yttrium oxalate itself has shown potential as a catalyst in certain chemical reactions. ontosight.ai

The thermal decomposition of yttrium oxalate hydrate (B1144303) is a well-established method to produce yttrium oxide with controlled morphology and microstructure, which are critical factors for its performance in various applications. mdpi.comresearchgate.net Additionally, the precipitation of yttrium oxalate is a key step in the separation and purification of yttrium from other rare earth elements. wikipedia.orggoogle.com

Overview of Rare Earth Oxalate Coordination Compounds

Rare earth elements, including yttrium, readily form insoluble oxalate salts. acs.org These compounds typically exhibit complex coordination environments, with the rare earth ions having high coordination numbers, often ranging from 7 to 10. researchgate.netwikipedia.org The oxalate ligand's ability to bridge metal centers leads to the formation of coordination polymers with diverse structural topologies, from one-dimensional chains to three-dimensional frameworks. acs.orgresearchgate.net The low solubility of rare earth oxalates is a key property utilized in their separation and gravimetric analysis. acs.orgscience.gov

Historical Context of Yttrium(III) Oxalate Hydrate Investigation

The study of yttrium oxalate and its hydrates has a long history intertwined with the discovery and separation of rare earth elements. The precipitation of oxalates has been a classical method for separating rare earths from other elements and from each other. wikipedia.org Early research focused on the fundamental precipitation conditions and the characterization of the resulting precipitates. Over time, with the development of advanced analytical techniques, the focus shifted towards understanding the detailed crystal structures, thermal decomposition mechanisms, and the relationship between synthesis conditions and the properties of the final materials. mdpi.comresearchgate.net

Scope and Academic Relevance of the Yttrium(III) Oxalate-Water System

The yttrium(III) oxalate-water system is of significant academic interest due to the existence of various hydrated forms, such as the decahydrate (B1171855), nonahydrate, and tetrahydrate. wikipedia.orgamericanelements.com The specific hydrate formed is influenced by factors like temperature, pH, and the concentration of reactants during precipitation. mdpi.comgoogle.com

The academic relevance stems from the need to control the synthesis of yttrium oxide precursors with specific characteristics. For instance, the morphology of the initial yttrium oxalate hydrate crystals can be retained after thermal decomposition, a phenomenon known as pseudomorphism. mdpi.com This allows for the production of yttrium oxide with a controlled "skeleton-like" particle structure. mdpi.com Understanding the transitions between different hydrated forms and their thermal decomposition pathways is crucial for designing and synthesizing advanced materials with tailored properties for specific technological applications. mdpi.comresearchgate.net

Research Findings on Yttrium(III) Oxalate Hydrate

Synthesis

Yttrium(III) oxalate decahydrate is typically synthesized by precipitation from an aqueous solution containing yttrium(III) ions and oxalic acid or a soluble oxalate salt. ontosight.aichembk.com A common method involves the slow mixing of yttrium nitrate (B79036) and oxalic acid solutions. mdpi.com The resulting white precipitate is then filtered, washed, and dried. mdpi.com

Crystal Structure and Properties

Interactive Data Table: Properties of Yttrium(III) Oxalate

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Y₂(C₂O₄)₃ | ontosight.ai |

| Anhydrous Molar Mass | 441.87 g/mol | aez.com.tr |

| Appearance | White crystalline solid | wikipedia.orgontosight.ai |

| Solubility in Water | Highly insoluble | wikipedia.orgontosight.ai |

| Solubility Product (Ksp) | 5.1 × 10⁻³⁰ at 25°C | wikipedia.org |

Thermal Decomposition

The thermal decomposition of yttrium(III) oxalate decahydrate is a multi-step process that has been extensively studied. mdpi.comresearchgate.net The process can be broadly divided into two main stages: dehydration and thermolysis of the oxalate. mdpi.com

Dehydration: This initial stage involves the loss of water molecules and begins at temperatures as low as 40°C. mdpi.comresearchgate.net The dehydration proceeds through the formation of lower hydrates, such as the hexahydrate and dihydrate, before the anhydrous oxalate is formed. mdpi.comresearchgate.net

Oxalate Thermolysis: Following dehydration, the anhydrous yttrium oxalate decomposes at higher temperatures. This decomposition can proceed through the formation of an intermediate yttrium oxycarbonate ((YO)₂CO₃) before finally yielding yttrium oxide (Y₂O₃) at temperatures around 550°C. mdpi.com The decomposition atmosphere (e.g., air, vacuum) can influence the intermediate products and the final decomposition temperature. osti.gov

Interactive Data Table: Thermal Decomposition Stages of Y₂(C₂O₄)₃·10H₂O

| Temperature Range | Process | Product(s) | Reference |

|---|---|---|---|

| Starts at 40°C | Dehydration | Lower hydrates (e.g., hexahydrate, dihydrate) | mdpi.comresearchgate.net |

| 320-420°C | Thermolysis | Yttrium oxycarbonate ((YO)₂CO₃) | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

252900-41-7 |

|---|---|

Molecular Formula |

C6H8O13Y2 |

Molecular Weight |

465.93 g/mol |

IUPAC Name |

oxalic acid;yttrium;hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Y/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |

InChI Key |

RYSGCDWGRPPZSJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Y].[Y] |

Origin of Product |

United States |

Synthetic Methodologies for Yttrium Iii Oxalate Hydrates

Precipitation-Based Synthesis Routes

Precipitation is the most common and widely studied method for the synthesis of yttrium oxalate (B1200264) hydrates. This approach involves the reaction of a soluble yttrium salt with an oxalate-containing solution, leading to the formation of insoluble yttrium oxalate which precipitates out of the solution.

Controlled Hydrolysis of Oxalic Acid Esters

The controlled hydrolysis of oxalic acid esters presents a method for generating oxalate ions in a slow and controlled manner, which can influence the precipitation of yttrium oxalate. While direct research on the use of this specific method for yttrium oxalate is not extensively detailed in the provided results, the principles of ester hydrolysis suggest a potential route for controlling particle morphology. nih.govgoogle.comresearchgate.netrsc.org The slow release of oxalate ions from the hydrolysis of an ester like diethyl oxalate could lead to a more ordered and uniform precipitation process, potentially yielding crystals with desirable characteristics. nih.govgoogle.com

Co-precipitation Techniques from Yttrium Salt Solutions with Oxalic Acid

Co-precipitation is a widely employed technique for synthesizing yttrium oxalate hydrates. This method typically involves mixing a solution of a yttrium salt, such as yttrium nitrate (B79036) (Y(NO₃)₃), with a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt like ammonium (B1175870) oxalate. mdpi.comresearchgate.netiaea.org The reaction leads to the formation of a white precipitate of yttrium oxalate hydrate (B1144303). mdpi.comwikipedia.org

The general chemical reaction for the precipitation using yttrium chloride and oxalic acid is: 2YCl₃ + 3H₂C₂O₄ → Y₂(C₂O₄)₃↓ + 6HCl wikipedia.org

This technique is valued for its simplicity and scalability. The properties of the resulting yttrium oxalate precipitate, and subsequently the yttrium oxide, can be tailored by controlling various reaction parameters. For instance, yttrium hafnate precursors have been prepared by mixing yttrium nitrate and hafnium (IV) chloride with an ammonium oxalate aqueous solution. iaea.orgmdpi.com

Table 1: Co-precipitation of Yttrium Oxalate from Yttrium Nitrate and Oxalic Acid

| Yttrium Salt | Precipitating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Yttrium Nitrate (1% solution) | Oxalic Acid (1% solution) | Slow mixing at 70 °C | Y₂(C₂O₄)₃·10H₂O precipitate | mdpi.com |

| Yttrium Chloride | Oxalic Acid | Aqueous solution | Y₂(C₂O₄)₃ precipitate | wikipedia.org |

| Yttrium Nitrate | Ammonium Oxalate | Aqueous solution, precursor for Y₂Hf₂O₇ | Yttrium hafnate precursor | iaea.orgmdpi.com |

Influence of pH on Precipitate Formation and Morphology

The pH of the reaction medium plays a critical role in the precipitation of yttrium oxalate, significantly influencing the precipitate's formation, morphology, and the degree of precipitation. Studies have shown that the solubility of metal oxalates is pH-dependent. academicdirect.org For instance, in the co-precipitation of various metal oxalates, the optimal pH for quantitative precipitation was found to be in the range of 3.0-3.5. academicdirect.org At lower pH values (e.g., below 3), the precipitation of some metal oxalates may be incomplete. academicdirect.org

The morphology of the resulting particles is also affected by pH. In the synthesis of yttrium oxide nanoparticles via a co-precipitation method, varying the pH resulted in different morphologies and crystallinities of the final product. researchgate.net Generally, higher pH values can lead to more complete precipitation and can influence the particle size and shape. nih.gov For example, in the precipitation of calcium carbonate, higher pH favored the precipitation process. nih.gov The influence of pH on the morphology of calcium oxalate precipitates has also been demonstrated, where changes in pH led to significant variations in crystal size and shape. ugr.esrsc.org

Table 2: Influence of pH on Yttrium Oxalate Precipitation

| System | pH Range | Observations | Reference |

|---|---|---|---|

| Bi-Sr-Ca-Cu oxalate system | 3.0 - 3.5 | Optimal for quantitative co-precipitation. | academicdirect.org |

| Yttrium Oxide Nanoparticles (from co-precipitation) | Varied | pH affects morphology and crystallinity. | researchgate.net |

| Calcium Carbonate | 6.0 - 8.0 | Higher pH favors precipitation. | nih.gov |

Role of Reaction Temperature and Duration on Hydrate Formation

Reaction temperature and duration are crucial parameters that affect the formation and the specific hydrate phase of yttrium oxalate. The synthesis of yttrium oxalate decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) is often carried out at elevated temperatures, for example, by mixing solutions of yttrium nitrate and oxalic acid at 70 °C. mdpi.comresearchgate.net

The duration of the reaction and subsequent aging of the precipitate can also influence the final product. For instance, in one study, a co-precipitation reaction was carried out for durations ranging from 0.5 to 3 hours, with an optimal time of 1 hour at 40 °C. surrey.ac.uk The thermal treatment of the initial hydrate also determines the resulting phase. Dehydration of the decahydrate at different temperatures and conditions can lead to the formation of lower hydrates, such as the hexahydrate or dihydrate. mdpi.comwikipedia.org For example, heating the decahydrate at 110 °C forms the trihydrate, while heating at 210 °C forms the dihydrate. wikipedia.org The triclinic phase of yttrium oxalate hexahydrate can be synthesized by heating the precursor at 40–50 °C for a duration of 10 to 300 minutes, depending on the sample mass and temperature. mdpi.com

Table 3: Effect of Temperature and Duration on Yttrium Oxalate Hydrate Formation

| Initial Hydrate | Temperature (°C) | Duration | Resulting Hydrate/Phase | Reference |

|---|---|---|---|---|

| - (Precipitation) | 70 | Slow mixing | Y₂(C₂O₄)₃·10H₂O | mdpi.com |

| - (Precipitation) | 40 | 1 hour | Yttrium oxalate precursor | surrey.ac.uk |

| Y₂(C₂O₄)₃·10H₂O | 40-50 | 10-300 min | Triclinic Y₂(C₂O₄)₃·6H₂O | mdpi.com |

| Y₂(C₂O₄)₃·10H₂O | 85 | 3-7 days (quasi-equilibrium) | Monoclinic Y₂(C₂O₄)₃·6H₂O | mdpi.com |

| Higher hydrates | 110 | - | Y₂(C₂O₄)₃·3H₂O | wikipedia.org |

| Y₂(C₂O₄)₃·10H₂O | 210 | - | Y₂(C₂O₄)₃·2H₂O | wikipedia.org |

Effect of Stirring Speed and Ionic Strength

The stirring speed during precipitation can influence the particle size and distribution of the resulting yttrium oxalate. Vigorous stirring is often employed to ensure a homogeneous solution and promote uniform nucleation. orientjchem.org

The ionic strength of the solution can also affect the precipitation process. While specific studies on the effect of ionic strength on yttrium oxalate precipitation are not extensively covered in the provided search results, research on analogous systems like calcium oxalate indicates its importance. researchgate.netbohrium.com An increase in ionic strength can promote the aggregation of crystals. researchgate.net This suggests that controlling the ionic strength of the reaction medium, for example by adjusting the concentration of background electrolytes, could be a tool to manipulate the particle characteristics of yttrium oxalate.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes to precipitation for synthesizing yttrium-based materials, including precursors for yttrium oxide. These methods involve carrying out the reaction in a closed vessel (autoclave) under elevated temperature and pressure, using water (hydrothermal) or an organic solvent (solvothermal).

Hydrothermal Synthesis: This technique has been successfully used to prepare yttrium oxide nanoparticles. orientjchem.orguobaghdad.edu.iq For instance, yttrium oxide nanocrystals can be synthesized by heating a mixture of yttrium nitrate and a precipitating agent like potassium hydroxide (B78521) in an autoclave at temperatures around 180°C. orientjchem.org While the direct hydrothermal synthesis of yttrium oxalate is less commonly reported, this method offers the potential for producing highly crystalline and morphologically controlled nanoparticles. The process has been used for the conversion of actinide (IV) oxalates into nanometric actinide dioxides, suggesting its applicability to similar systems. nih.gov

Solvothermal Synthesis: This method is similar to the hydrothermal route but employs a non-aqueous solvent. It has been utilized for the synthesis of various rare earth compounds, such as rare earth bisphthalocyanines. nih.gov The solvothermal method provides a pathway to crystalline products with controllable morphologies and is considered an environmentally friendly approach. nih.govunizar.es Although direct synthesis of yttrium oxalate via this method is not detailed, its application in producing other yttrium-containing nanomaterials suggests its potential for yttrium oxalate synthesis with unique characteristics. unizar.es

Accidental Formation under Hydrothermal Conditions

The in situ formation of oxalate anions from the degradation of organic precursors is a known phenomenon in hydrothermal synthesis, a method that uses high-temperature, high-pressure water to crystallize materials. While this has been observed in the synthesis of various metal-organic frameworks, specific documented instances of the accidental formation of yttrium oxalate under typical hydrothermal conditions are not widely reported in the surveyed literature.

However, the underlying principle is chemically plausible. In hydrothermal reactions involving certain organic molecules and a metal cation like yttrium(III), the organic species can decompose or oxidize, leading to the formation of oxalate anions (C₂O₄²⁻). These anions can then precipitate with the yttrium ions present in the solution. For example, studies on uranyl and neodymium systems have shown that organic compounds such as 2,3-pyrazinedicarboxylic acid can undergo ring-opening and oxidation to form oxalate ligands in situ. This process is influenced by factors like temperature, pH, and reaction time.

Controlled Hydrothermal Crystallization

Controlled hydrothermal synthesis offers a route to produce crystalline materials with specific morphologies. While often aimed at producing yttrium oxide directly, the process can be adapted to control the formation of the yttrium oxalate precursor. In a typical hydrothermal process for yttria, a yttrium salt (like yttrium chloride or nitrate) is treated with a precipitating agent in a sealed autoclave reactor at elevated temperatures (e.g., 180-240 °C). mdpi.comorientjchem.orgmdpi.com

When an oxalate source is involved, the hydrothermal conditions can influence the crystalline nature of the resulting yttrium oxalate hydrate. For instance, modifying parameters such as the concentration of reactants (yttrium salt and oxalic acid), the pH of the solution, and the temperature can affect the particle size and shape of the precipitated yttrium oxalate. mdpi.com Though detailed studies focusing solely on the controlled hydrothermal crystallization of various yttrium oxalate hydrates are less common than those for the final oxide, the technique remains a viable pathway for producing well-defined precursor powders.

Preparation of Specific Hydration States

Yttrium oxalate can form a series of crystalline hydrates, with the number of water molecules (n) varying. Common forms include the decahydrate (n=10), hexahydrate (n=6), and lower hydrates such as the dihydrate (n=2) and monohydrate (n=1). mdpi.comwikipedia.org The specific hydration state is a critical factor, as it affects the decomposition behavior and the properties of the resulting yttrium oxide.

Targeted Dehydration of Higher Hydrates

A primary and effective method for obtaining lower yttrium oxalate hydrates is through the controlled thermal dehydration of a higher hydrate, typically the decahydrate (Y₂(C₂O₄)₃·10H₂O). mdpi.com This process involves heating the starting material at specific temperatures, causing it to lose water molecules in distinct stages. The transitions between different hydration states can be identified by techniques like thermogravimetric analysis (TGA).

The decahydrate is known to be unstable and begins to lose water at temperatures as low as 40°C. mdpi.com Different hydrates can be targeted by carefully controlling the temperature and atmosphere. For example, heating the decahydrate at 110°C can yield the trihydrate, while heating at 210°C produces the dihydrate. wikipedia.org Further heating leads to the formation of the monohydrate, which is often unstable and loses its final water molecule almost simultaneously with the decomposition of the oxalate itself. researchgate.netmdpi.com Research has also identified the formation of two polymorphic forms of the hexahydrate (triclinic and monoclinic) depending on the dehydration conditions. mdpi.com

Table 1: Formation of Yttrium Oxalate Hydrates via Targeted Dehydration

| Target Hydrate | Precursor Hydrate | Dehydration Conditions | Reference |

|---|---|---|---|

| Triclinic Hexahydrate | Decahydrate | Heating at 40-50°C in air. | mdpi.com |

| Monoclinic Hexahydrate | Decahydrate | Slow dehydration at 85°C in a container with restricted water vapor removal. | mdpi.com |

| Trihydrate | Higher Hydrates | Heating at 110°C. | wikipedia.org |

| Dihydrate | Decahydrate | Heating at 210°C. | wikipedia.org |

| Dihydrate | Hexahydrate | Formed at temperatures above 170°C. | mdpi.com |

Direct Synthesis of Lower Hydrates

The most common direct synthesis, or precipitation, method involves reacting a soluble yttrium salt, such as yttrium nitrate (Y(NO₃)₃) or yttrium chloride (YCl₃), with a solution of oxalic acid (H₂C₂O₄). ontosight.aimdpi.comwikipedia.org This co-precipitation reaction is typically carried out in an aqueous solution and results in the formation of a white precipitate of yttrium oxalate.

This direct method predominantly yields the most hydrated form, yttrium oxalate decahydrate (Y₂(C₂O₄)₃·10H₂O), due to the aqueous environment. mdpi.com The reaction is highly efficient due to the low solubility of yttrium oxalate. There is limited evidence in the surveyed literature for the direct, one-step precipitation of lower hydrates like the monohydrate or dihydrate from aqueous solutions. The synthesis of these lower hydration states is primarily achieved through the dehydration of the decahydrate as described previously.

Table 2: Direct Synthesis of Yttrium Oxalate Decahydrate

| Yttrium Source | Precipitant | Conditions | Product | Reference |

|---|---|---|---|---|

| Yttrium Nitrate (1% solution) | Oxalic Acid (1% solution) | Slow mixing of hot solutions (70°C). | Y₂(C₂O₄)₃·10H₂O | mdpi.com |

| Soluble Yttrium Salts (e.g., YCl₃) | Oxalic Acid | Aqueous precipitation. | Y₂(C₂O₄)₃·nH₂O | wikipedia.org |

Green Chemistry Approaches in Yttrium Oxalate Hydrate Synthesis

In line with the principles of green chemistry, which encourage the use of environmentally benign processes, new methods for synthesizing metal oxalates are being explored. These approaches aim to reduce the reliance on hazardous chemicals and minimize waste.

One innovative green approach involves using natural sources of the oxalate precipitant. Research has demonstrated that fruit juice from plants with high natural concentrations of oxalic acid, such as Averrhoa bilimbi L., can be used as a direct precipitating agent for metal ions. wjpr.net This method provides a renewable, non-toxic source of oxalic acid, eliminating the need for synthesized reagents.

Another area of green chemistry relevant to metal oxalates involves using alternative energy sources to drive reactions. For instance, in the related field of iron oxalate processing, photochemical methods have been proposed to reduce Fe(III) oxalate to Fe(II) oxalate using light, which can be a more sustainable energy input than purely thermal methods. acs.orgresearchgate.net Such concepts could potentially be adapted for yttrium oxalate synthesis, offering pathways that are more energy-efficient and environmentally friendly.

Structural Elucidation and Crystallographic Analysis of Yttrium Iii Oxalate Hydrates

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional structure of crystalline materials. youtube.comrigaku.comrigaku.com By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, detailed information about the atomic arrangement within the crystal lattice can be obtained. youtube.com

Research on yttrium oxalate (B1200264) hydrates has revealed various crystal systems and space groups depending on the degree of hydration and the presence of other molecules. For instance, a specific open-framework yttrium oxalate, [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O, was found to crystallize in the triclinic system with the space group P-1. acs.org Another variant, [C₅N₂H₁₂][Y(C₂O₄)₂], crystallizes in the monoclinic system with the space group Cc. acs.org The dihydrate form, Y₂(C₂O₄)₃·2H₂O, also exhibits a monoclinic crystal system. wikipedia.org

| Compound | Crystal System | Space Group |

| [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O | Triclinic | P-1 acs.org |

| [C₅N₂H₁₂][Y(C₂O₄)₂] | Monoclinic | Cc acs.org |

| Y₂(C₂O₄)₃·2H₂O | Monoclinic | N/A wikipedia.org |

Data for the space group of Y₂(C₂O₄)₃·2H₂O was not available in the search results.

The unit cell parameters define the size and shape of the repeating unit in a crystal lattice. For Y₂(C₂O₄)₃·2H₂O, the monoclinic unit cell dimensions have been determined as a = 9.3811 Å, b = 11.638 Å, and c = 5.9726 Å, with a β angle of 96.079°. wikipedia.org Another study on a monoclinic yttrium oxalate reported unit cell parameters of a = 9.3811(8) Å, b = 11.6385(15) Å, c = 5.9726(7) Å, and β = 96.079(8)°. cambridge.org

For the triclinic yttrium oxalate [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O, the unit cell parameters are a = 8.229(3) Å, b = 9.739(1) Å, c = 9.754(3) Å, with α = 60.74(1)°, β = 72.36(1)°, γ = 84.67(1)°, and a volume of 648.5(1) ų. acs.org The monoclinic compound [C₅N₂H₁₂][Y(C₂O₄)₂] has unit cell parameters of a = 11.552(1) Å, b = 17.168(1) Å, c = 8.719(1) Å, β = 130.64(1)°, and a volume of 1312.1(1) ų. acs.org

Unit Cell Parameters of Various Yttrium Oxalate Hydrates

| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| Y₂(C₂O₄)₃·2H₂O wikipedia.org | 9.3811 | 11.638 | 5.9726 | - | 96.079 | - | N/A |

| Monoclinic Yttrium Oxalate cambridge.org | 9.3811(8) | 11.6385(15) | 5.9726(7) | - | 96.079(8) | - | N/A |

| [C₆N₂H₁₆]₀.₅[Y(H₂O)(C₂O₄)₂]·2H₂O acs.org | 8.229(3) | 9.739(1) | 9.754(3) | 60.74(1) | 72.36(1) | 84.67(1) | 648.5(1) |

| [C₅N₂H₁₂][Y(C₂O₄)₂] acs.org | 11.552(1) | 17.168(1) | 8.719(1) | - | 130.64(1) | - | 1312.1(1) |

N/A indicates data not available in the provided search results.

The yttrium(III) ion in oxalate hydrates can exhibit different coordination numbers and geometries. In one open-framework yttrium oxalate, the yttrium atom is nine-coordinated, forming a tricapped trigonal prism with a D₃h symmetry. acs.org In another structure, the yttrium atom is eight-coordinated, adopting a square antiprism geometry. acs.org The coordination chemistry of the yttrium ion is a significant area of study, with its +3 oxidation state being the most common. acs.orgwikipedia.org

Hydrogen bonding plays a critical role in stabilizing the crystal structures of hydrated salts. nih.gov In yttrium oxalate hydrates, water molecules can fill channels within the crystal lattice, forming hydrates such as the nonahydrate (Y₂(C₂O₄)₃·9H₂O). urfu.ru These water molecules participate in extensive hydrogen bonding networks. The stability of such hydrated structures can be temperature-dependent; for instance, the incorporation of water in yttrium oxalate cavities is stable up to 45°C. urfu.ru The nature of these hydrogen bonds can be investigated using experimental techniques and theoretical approaches to understand their strength and geometry. frontiersin.org

Powder X-ray Diffraction (XRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (XRD) is a fundamental technique used to identify crystalline phases and assess the purity of a sample. researchgate.net By comparing the experimental XRD pattern of a synthesized yttrium oxalate hydrate (B1144303) to reference patterns, the presence of the desired phase can be confirmed, and any crystalline impurities can be detected. cambridge.orgresearchgate.net For example, XRD has been used to confirm the formation of crystalline cubic Y₂O₃ structures after the calcination of yttrium oxalate precursors. researchgate.netresearchgate.net The technique is also invaluable for studying microstructural properties, such as crystallite size and micro-strain effects, which can influence the material's properties. cambridge.org

Neutron Diffraction Studies (e.g., on yttrium oxalate trihydrate)

Neutron diffraction has been a pivotal technique for elucidating the detailed crystal structure of yttrium oxalate hydrates, particularly for accurately locating hydrogen atoms, which is challenging with X-ray diffraction. A significant study focused on yttrium oxalate trihydrate (Y(H/D)(C₂O₄)₂·3(H/D)₂O) and its deuterated isomorphs has provided profound insights into its structure at various temperatures. aip.orgaip.org

The analysis of neutron diffraction data confirmed that a proton or deuteron (B1233211) is nearly centered between two water molecules, forming a diaquohydronium ion (H₅O₂⁺). aip.orgaip.org This ion is situated on a twofold symmetry axis. aip.org The O-H-O bond within this ion is symmetrical but not perfectly linear. aip.org In the hydrogenated form, the O-H-O distance is 2.442(2) Å, while in the deuterated version, the O-D-O distance is slightly longer at 2.454(2) Å. aip.org The other four protons of the H₅O₂⁺ ion engage in non-linear hydrogen bonds with oxygen atoms from the oxalate molecules, with bond lengths of 2.643(2) Å and 2.680(2) Å and corresponding O-H-O angles of 178.2(3)° and 167.9(3)°. aip.org

Temperature-dependent studies revealed dynamic structural changes. As the temperature decreases, the H/D ratio in the centered proton site of the H₅O₂⁺ ion increases, indicating this is the preferred site for hydrogen. aip.orgaip.org Between -155 °C and 25 °C, the structure of YH(C₂O₄)₂·3H₂O shows progressive disorder concerning the H₅O₂⁺ ion. aip.org A significant dimorphic transition occurs at approximately 53 °C, where both the independent water molecule and the diaquo ion become disordered. aip.orgaip.org This transition leads to a change in the space group from P4₂/n to P4/n and a halving of the c-axis length. aip.org

The precise cell dimensions for yttrium oxalate trihydrate and its deuterated forms have been determined at various temperatures through the refinement of neutron diffraction data. aip.orgaip.org

Interactive Table: Cell Dimensions of Yttrium Oxalate Trihydrate from Neutron Diffraction Studies aip.orgaip.org Explore the crystallographic cell parameters for different isotopic compositions and temperatures.

| Compound | Temperature | a₀ (Å) | c₀ (Å) |

| YHOX (Yttrium Hydrogen Oxalate) | 25 °C | 8.6962(6) | 12.824(3) |

| YDOX (Yttrium Deuterium Oxalate) | 25 °C | 8.6989(7) | 12.818(3) |

| YHDOX (Yttrium Hydrogen Deuterium Oxalate) | 25 °C | 8.704(2) | 12.832(2) |

| YHDOX (Yttrium Hydrogen Deuterium Oxalate) | 60 °C | 8.708(2) | 6.435(3) |

| YHDOX (Yttrium Hydrogen Deuterium Oxalate) | -155 °C | 8.677(4) | 12.751(7) |

Theoretical Crystallographic Predictions and Structural Stability

The structural stability of yttrium oxalate hydrates is intrinsically linked to their hydration state and the ambient conditions, such as temperature and pressure. While formal theoretical predictions from first principles are not extensively documented, the stability and transformation pathways have been inferred from experimental studies on thermal decomposition and high-pressure effects. mdpi.comresearchgate.net

The thermal decomposition of yttrium oxalate is a multi-stage process involving the formation of several intermediate hydrates. mdpi.comacs.org The decahydrate (B1171855), Y₂(C₂O₄)₃·10H₂O, is a common starting material. mdpi.comresearchgate.net Upon heating, it undergoes dehydration to form lower hydrates. There is conflicting information in the literature regarding the exact nature of these intermediates, which is likely due to the strong dependence on experimental conditions like heating rate and atmosphere. mdpi.comresearchgate.net However, dihydrate and trihydrate forms have been mentioned. mdpi.comwikipedia.org The dihydrate is reported to be stable in a temperature range of approximately 180–350 °C, after which it dehydrates to anhydrous oxalate, which then immediately decomposes. mdpi.comresearchgate.net

Recent studies on the dehydration of different yttrium oxalate hexahydrate polymorphs (monoclinic 6M and triclinic 6T) have led to the identification of an intermediate 3,5-hydrate. mdpi.com The structure of this yttrium oxalate 3,5-hydrate is currently unknown, but it is hypothesized that it may form by the simple removal of water molecules from the triclinic hexahydrate structure, while largely maintaining the yttrium-oxalate framework. mdpi.com This hypothesized structural similarity could explain the lower thermal stability of the triclinic form compared to the monoclinic one, as a lower energy barrier would be required for the transformation. mdpi.com

Further heating leads to the thermolysis of the oxalate group itself. mdpi.comosti.gov This decomposition is also complex, often proceeding through intermediate oxycarbonates, such as (YO)₂CO₃, before the final formation of yttrium oxide (Y₂O₃) at higher temperatures. mdpi.comresearchgate.net The formation of an amorphous oxycarbonate intermediate has been suggested by the absence of diffraction reflections at around 400 °C. mdpi.com The specific surface area of the material increases significantly during the formation of oxycarbonate, which is attributed to a large volume shrinkage of about 70%. mdpi.comresearchgate.net

Under high pressure, yttrium oxalate decahydrate has been observed to undergo partial dehydration to form monoclinic yttrium oxalate hexahydrate at around 1 GPa. researchgate.net This indicates that pressure, in addition to temperature, is a critical factor governing the structural stability and interconversion of these hydrated compounds.

Interactive Table: Thermal Decomposition Stages of Yttrium Oxalate Hydrates mdpi.comresearchgate.net This table summarizes the key transformation products observed during the thermal decomposition of yttrium oxalate hydrates.

| Temperature Range (°C) | Process | Product(s) |

| Starting from ~40 °C | Dehydration | Lower hydrates (e.g., hexahydrate, dihydrate) |

| 320–330 °C | Oxalate Thermolysis | Yttrium Oxycarbonate ((YO)₂CO₃) |

| > ~420 °C | Oxycarbonate Decomposition / Carbon Burnout | Yttrium Oxide (Y₂O₃) |

Spectroscopic Characterization of Yttrium Iii Oxalate Hydrates

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the local environment of the oxalate (B1200264) ligands and water molecules within the crystal lattice of yttrium(III) oxalate hydrates. su.senih.gov The vibrational modes observed are sensitive to the symmetry of the molecule, the nature of the chemical bonds, and intermolecular interactions. su.semdpi.com

The oxalate ion (C₂O₄²⁻) has a number of characteristic vibrational modes that are readily identifiable in the IR and Raman spectra of yttrium oxalate hydrates. walisongo.ac.id The frequencies of these vibrations can shift depending on whether the oxalate anion is planar (D₂h symmetry) or non-planar (D₂d symmetry) and how it coordinates to the yttrium cation. walisongo.ac.id In structures with a center of inversion (like the planar D₂h form), the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice versa. walisongo.ac.idyoutube.com

Key vibrational bands for the oxalate ligand include the symmetric and antisymmetric stretching vibrations of the C-O bonds, the C-C bond stretching, and the O-C-O bending modes. researchgate.net The analysis of these bands helps in understanding the coordination of the oxalate to the yttrium ion. For instance, in many metal oxalates, the oxalate ion acts as a bidentate ligand, coordinating to two different metal ions. conicet.gov.ar

Table 1: Typical Vibrational Frequencies for Oxalate Ligands in Metal Complexes This table presents a generalized range of vibrational frequencies for oxalate ligands based on data from various metal oxalates. Specific values for yttrium oxalate may vary.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Activity |

| Antisymmetric C=O Stretch (ν_as(C=O)) | ~1600 - 1680 | Strong in IR |

| Symmetric C-O Stretch (ν_s(C-O)) | ~1450 - 1490 | Strong in Raman |

| C-C Stretch (ν(C-C)) | ~900 - 920 | Raman |

| O-C-O Bend (δ(O-C-O)) | ~800 - 860 | IR |

| O-C-O Bend + Ring Deformations | ~500 - 520 | Raman/IR |

Data sourced from general principles of oxalate spectroscopy. researchgate.netqut.edu.au

For lanthanide oxalates, which are chemically similar to yttrium oxalate, three distinct bands are typically observed in Raman spectroscopy: the symmetric stretching of the C-O bonds (νCO) at approximately 1480 cm⁻¹, the stretching of the C-C single bond (νCC) around 920 cm⁻¹, and the bending of the O-C-O bond (δOCO) near 500 cm⁻¹. researchgate.net

Infrared spectroscopy is particularly effective in distinguishing between water molecules that are directly coordinated to the yttrium ion and those that are held within the crystal lattice through hydrogen bonds (lattice or zeolitic water). mdpi.comconicet.gov.ar

Coordinated Water: Water molecules bonded directly to the yttrium cation typically exhibit distinct absorption bands in the IR spectrum. These can include stretching (ν(OH)) and bending (δ(H₂O)) vibrations. The frequencies of these vibrations are sensitive to the strength of the coordination bond.

Lattice Water: Lattice water molecules, which are not directly bonded to the metal ion but are trapped within the crystal structure, often show broader O-H stretching bands in the IR spectrum. conicet.gov.ar This broadening is a result of the varied strengths of hydrogen bonding within the crystal lattice. conicet.gov.ar For example, in strontium oxalate dihydrate, which can have zeolitic water, a very intense and broad IR band centered around 3450 cm⁻¹ is observed, indicating a random distribution of O-H stretching energies due to disorder. conicet.gov.ar

The thermal decomposition of yttrium oxalate decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) proceeds through various intermediate hydrates, and the step-wise removal of water molecules can be monitored by techniques like thermogravimetry coupled with spectroscopy. mdpi.com Studies have shown that complete dehydration may not be achieved before the oxalate itself begins to decompose, indicating that the last remaining water molecules are strongly bound, likely as coordinated water. mdpi.com

The direct vibrational modes of the yttrium-oxygen (Y-O) bonds occur in the far-infrared region of the spectrum, typically at lower frequencies (below 650 cm⁻¹). libretexts.org These vibrations are a direct probe of the coordination environment of the yttrium ion. The position and number of these bands can provide information about the coordination number and symmetry of the Y-O polyhedron. In phosphate (B84403) glasses containing yttrium, it has been suggested that Y³⁺ cations are coordinated by 6 to 8 oxygen ions. researchgate.net While assigning specific M-O stretching vibrations can be challenging due to potential overlap with other low-frequency modes, their analysis is crucial for a complete understanding of the compound's structure. conicet.gov.ar

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. urfu.ruaip.org

XPS analysis of yttrium oxalate hydrate (B1144303) can confirm the presence of yttrium, oxygen, and carbon. The binding energies of the core-level electrons are characteristic of a specific element and its oxidation state. researchgate.net

Yttrium (Y): The primary XPS region for yttrium is the Y 3d doublet (Y 3d₅/₂ and Y 3d₃/₂). The binding energies for these peaks in yttrium oxalate nonahydrate (Y₂(C₂O₄)₃·9H₂O) have been reported to be approximately 158.1 eV (Y 3d₅/₂) and 160.5 eV (Y 3d₃/₂). urfu.ru These values are shifted from those of yttrium metal (Y 3d₅/₂ at 156.0 eV) and yttrium oxide (Y₂O₃, Y 3d₅/₂ at 156.4 eV), indicating the +3 oxidation state of yttrium in the oxalate compound. urfu.ruthermofisher.com

Oxygen (O): The O 1s spectrum provides insight into the different oxygen environments. In yttrium oxalate hydrate, the O 1s peak is typically found at a binding energy of about 531.4 eV. urfu.ru This peak represents the oxygen atoms in the oxalate anions and the water molecules. This is distinct from the O 1s peak in non-hydrated yttrium oxalate, which is located at a higher binding energy of 533.5 eV. urfu.ru

Table 2: XPS Binding Energies for Yttrium and Oxygen in Yttrium Compounds

| Element | Orbital | Compound | Binding Energy (eV) | Reference |

| Yttrium | Y 3d₅/₂ | Y₂(C₂O₄)₃·9H₂O | 158.1 | urfu.ru |

| Yttrium | Y 3d₃/₂ | Y₂(C₂O₄)₃·9H₂O | 160.5 | urfu.ru |

| Yttrium | Y 3d₅/₂ | Y₂(C₂O₄)₃ (anhydrous) | 159.5 | urfu.ru |

| Yttrium | Y 3d₃/₂ | Y₂(C₂O₄)₃ (anhydrous) | 161.6 | urfu.ru |

| Yttrium | Y 3d₅/₂ | Y₂O₃ | 156.4 | thermofisher.com |

| Oxygen | O 1s | Y₂(C₂O₄)₃·9H₂O | 531.4 | urfu.ru |

| Oxygen | O 1s | Y₂(C₂O₄)₃ (anhydrous) | 533.5 | urfu.ru |

Because XPS is a surface-sensitive technique, it is exceptionally useful for studying the formation of thin films or surface layers of yttrium oxalate. urfu.ru For instance, research on carbon-ion implanted yttrium oxide films revealed the formation of a stable yttrium oxalate-based structure on the surface. researchgate.netarxiv.orgbohrium.com XPS measurements were critical in identifying this surface "skin" as being similar to yttrium oxalate nonahydrate (Y₂(C₂O₄)₃·9H₂O). urfu.ru The analysis of the Y 3d and O 1s core-level spectra provided clear evidence for the formation of the oxalate phase, as the binding energies were in good agreement with reference values for hydrated yttrium oxalate and differed significantly from the underlying yttrium oxide substrate. urfu.ru This demonstrates the power of XPS in detecting and identifying surface phase transformations and chemical modifications. urfu.ru

Other Advanced Spectroscopic Techniques for Structural Insights (e.g., Solid-State NMR, if applicable)

While techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are fundamental for the initial characterization of yttrium(III) oxalate hydrates, a deeper understanding of the intricate structural details of "Oxalic acid--yttrium--water (3/2/1)" can be achieved through more advanced spectroscopic methods. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as a powerful, albeit less commonly utilized, tool for probing the local atomic environments within solid materials.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) provides atomic-level information on the chemical structure, three-dimensional arrangement, and dynamics within a solid sample. rsc.org Although direct ssNMR studies on yttrium(III) oxalate hydrates are not extensively documented in publicly available research, the principles of this technique and studies on analogous compounds, such as calcium oxalate hydrates and other yttrium-containing materials, provide a strong basis for understanding its potential applicability. rsc.orgnih.gov

A multinuclear ssNMR approach would be highly beneficial for characterizing yttrium(III) oxalate hydrates. nih.govcopernicus.org The key nuclei that can be probed are ¹H, ¹³C, and ⁸⁹Y.

¹H ssNMR: This technique is highly sensitive to the local environment of protons. copernicus.org In the context of yttrium(III) oxalate hydrate, ¹H ssNMR could distinguish between water molecules in different crystallographic sites and hydroxyl groups, if present. The chemical shifts of protons are very sensitive to hydrogen bonding, providing detailed insights into the hydration state and the interactions of water molecules within the crystal lattice. copernicus.org

¹³C ssNMR: The oxalate anion (C₂O₄²⁻) contains two carbon atoms. ¹³C ssNMR can reveal the number of crystallographically inequivalent oxalate ions within the unit cell. nih.gov The chemical shift of the carbon atoms is influenced by their coordination to the yttrium ion. Studies on calcium oxalate monohydrate (COM), for instance, have successfully resolved multiple isotropic resonances corresponding to the different carbon sites in the structure. nih.gov A similar approach for yttrium oxalate would clarify the coordination mode of the oxalate ligands.

⁸⁹Y ssNMR: Yttrium possesses a single stable isotope, ⁸⁹Y, which has a nuclear spin of 1/2. northwestern.edu This makes it an excellent candidate for NMR spectroscopy without the line broadening caused by quadrupolar interactions that affect nuclei with spin > 1/2. rsc.orgillinois.edu ⁸⁹Y NMR is known to have a broad range of chemical shifts that are highly dependent on the coordination number and the nature of the ligands bound to the yttrium atom. rsc.orgacs.org The electronegativity of the atoms directly bonded to the yttrium ion is a primary factor influencing the ⁸⁹Y chemical shift. rsc.org Therefore, ⁸⁹Y ssNMR could directly probe the yttrium coordination environment, providing data on how the oxalate and water ligands are arranged around the central metal ion. Furthermore, the chemical shift anisotropy (CSA) of ⁸⁹Y is a very sensitive probe of subtle structural changes in yttrium compounds, such as layered yttrium hydroxides, and could provide detailed information on the local symmetry of the yttrium sites. rsc.org

¹⁷O ssNMR: Although challenging due to the low natural abundance of ¹⁷O (0.037%), isotopic enrichment can make this technique highly informative. nih.govacs.org Since oxygen atoms are directly involved in the coordination between the oxalate/water ligands and the yttrium cation, ¹⁷O ssNMR could provide direct evidence of the binding modes and distinguish between oxygen atoms in water molecules and those in the oxalate groups. nih.govresearchgate.net

The combination of these ssNMR techniques, potentially coupled with computational chemistry for the calculation of NMR parameters, would offer a comprehensive picture of the structure of yttrium(III) oxalate hydrate at the atomic level. rsc.org

Potential ssNMR Data for Yttrium(III) Oxalate Hydrates

Based on studies of similar metal oxalates, a hypothetical dataset from a multinuclear ssNMR study of yttrium(III) oxalate hydrate could look like the following interactive table. The specific chemical shifts are illustrative and would need to be determined experimentally.

| Nucleus | Isotropic Chemical Shift (δ_iso) (ppm) | Information Gained |

| ¹H | 3.0 - 7.0 | Distinguishes between different water molecule environments within the crystal lattice. Provides insight into hydrogen bonding networks. copernicus.org |

| ¹³C | 160 - 175 | Reveals the number of unique oxalate carbon sites, indicating the symmetry and coordination of the oxalate ligands to the yttrium center. nih.gov |

| ⁸⁹Y | -50 to 150 | Directly probes the coordination sphere of the yttrium ion. The chemical shift is highly sensitive to the number and type of coordinating oxygen atoms from oxalate and water ligands. rsc.orgillinois.edu |

| ¹⁷O | 250 - 300 (oxalate), 50-100 (water) | With isotopic enrichment, can distinguish between oxygen atoms in the oxalate ligands and those in water molecules, providing direct evidence of coordination. nih.govacs.org |

Thermal Analysis and Dehydration Behavior of Yttrium Iii Oxalate Hydrates

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes of a material as a function of temperature. slideshare.netstemed.siteh-and-m-analytical.com Coupled with derivative thermogravimetry (DTG), which plots the rate of mass change, TGA provides detailed information about the dehydration and decomposition processes of yttrium(III) oxalate (B1200264) hydrates. researchgate.netnetzsch.com

Quantification of Water Content and Dehydration Steps

Yttrium oxalate can form several crystalline hydrates, with the decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) and hexahydrate (Y₂(C₂O₄)₃·6H₂O) being common forms. capes.gov.brmdpi.comwikipedia.org TGA is instrumental in determining the number of water molecules present in the crystal lattice and identifying the distinct steps in which they are removed upon heating.

The dehydration process often occurs in multiple, sometimes overlapping, stages. For instance, the decomposition of yttrium oxalate decahydrate has been shown to proceed through a series of intermediate hydrates, including the hexahydrate, tetrahydrate, and dihydrate, before becoming anhydrous. mdpi.com A study identified the following dehydration sequence: Y₂(C₂O₄)₃∙10H₂O → Y₂(C₂O₄)₃∙6H₂O → Y₂(C₂O₄)₃∙4H₂O → Y₂(C₂O₄)₃∙2H₂O. mdpi.com The precise temperature ranges for these steps can be influenced by factors such as the heating rate and the surrounding atmosphere. netzsch.comhitachi-hightech.com

The DTG curve is particularly useful for resolving these sequential dehydration events, as each peak corresponds to a specific mass loss step. researchgate.net For example, the dehydration of neodymium oxalate, a related rare earth oxalate, shows distinct DTG peaks corresponding to the loss of water molecules. researchgate.net

Below is a table summarizing typical dehydration steps for yttrium oxalate hydrates based on TGA data.

| Hydrate (B1144303) Form | Dehydration Product | Approximate Temperature Range (°C) |

| Y₂(C₂O₄)₃·10H₂O | Y₂(C₂O₄)₃·6H₂O | Room Temperature - ~100 |

| Y₂(C₂O₄)₃·6H₂O | Y₂(C₂O₄)₃·4H₂O | ~100 - ~150 |

| Y₂(C₂O₄)₃·4H₂O | Y₂(C₂O₄)₃·2H₂O | ~150 - ~210 |

| Y₂(C₂O₄)₃·2H₂O | Y₂(C₂O₄)₃ | ~210 - ~300 |

Note: The temperature ranges are approximate and can vary based on experimental conditions.

Determination of Thermal Stability Ranges of Different Hydrates

The plateaus observed in a TGA curve indicate the temperature ranges over which a particular hydrate or the anhydrous compound is stable. The thermal stability of yttrium oxalate hydrates can vary depending on their structure. For instance, two polymorphic forms of yttrium oxalate hexahydrate, a monoclinic (6M) and a triclinic (6T) phase, have been identified. mdpi.com The monoclinic phase (6M) has been shown to possess greater thermal stability than the triclinic phase (6T). mdpi.com The final stable compound before the onset of oxalate decomposition is the dihydrate. mdpi.com Above approximately 300°C, the last water molecules are lost, and the slow decomposition of the oxalate begins. mdpi.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. abo.fi These methods are crucial for identifying thermal events such as dehydration and decomposition.

Identification of Endothermic Dehydration and Exothermic Decomposition Events

The dehydration of yttrium oxalate hydrates is an endothermic process, meaning it absorbs heat. This is observed as endothermic peaks in DTA and DSC curves. capes.gov.br Conversely, the subsequent decomposition of the anhydrous oxalate can involve both endothermic and exothermic events. mdpi.com

The decomposition of yttrium oxalate in an inert atmosphere typically proceeds through the formation of an intermediate oxycarbonate, (YO)₂CO₃, before finally yielding yttrium oxide (Y₂O₃). mdpi.comosti.gov The initial decomposition of the oxalate to the oxycarbonate is generally an endothermic process. However, if the decomposition occurs in an oxidizing atmosphere (like air), the carbon monoxide produced can oxidize to carbon dioxide, resulting in an exothermic effect. osti.gov Furthermore, the decomposition of oxalates formed from different hexahydrate polymorphs can show different thermal signatures; for example, the decomposition of oxalate from the triclinic hexahydrate (6T) exhibits an exothermic effect. mdpi.com

A summary of typical thermal events observed in the DTA/DSC analysis of yttrium oxalate is provided below.

| Process | Thermal Event | Approximate Temperature Range (°C) |

| Dehydration | Endothermic | 100 - 300 |

| Oxalate Decomposition to Oxycarbonate | Endothermic | 390 - 460 |

| Oxycarbonate Decomposition to Oxide | Varies (Endo- or Exothermic) | > 500 |

In-situ High-Temperature X-ray Diffraction Studies of Thermal Decomposition

In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique that provides real-time structural information as a material is heated. youtube.comyoutube.comkns.org This method allows for the direct identification of the crystalline phases present at each stage of the thermal decomposition process, complementing the mass loss and thermal event data from TGA and DTA/DSC.

By collecting XRD patterns at various temperatures, researchers can follow the transformation of yttrium oxalate hydrates through their various intermediate forms to the final oxide product. For example, HT-XRD studies have confirmed the sequence of dehydration from the decahydrate to lower hydrates. mdpi.com The disappearance of diffraction peaks corresponding to one hydrate phase and the appearance of new peaks corresponding to a lower hydrate or the anhydrous form can be precisely correlated with the temperature. mdpi.comresearchgate.net

Furthermore, HT-XRD is crucial for identifying the intermediate products of oxalate decomposition. Studies have used this technique to confirm the formation of yttrium oxycarbonate, (YO)₂CO₃, as an intermediate phase before the final conversion to yttrium oxide, Y₂O₃, at higher temperatures. mdpi.com For instance, at 500°C, the diffraction pattern may show an amorphous phase, with the crystalline reflections of yttrium oxide appearing at around 600°C. mdpi.com

The combination of these thermal analysis techniques provides a comprehensive understanding of the structural and chemical changes that yttrium(III) oxalate hydrates undergo upon heating.

Mechanisms of Water Loss and Formation of Intermediate Phases (e.g., oxycarbonates)

The thermal decomposition of hydrated yttrium oxalate, commonly starting as yttrium oxalate decahydrate (Y₂(C₂O₄)₃·10H₂O), initiates with the loss of water molecules. This dehydration process occurs in a stepwise fashion, leading to the formation of lower hydrates. Research has identified the existence of various hydrated forms, including hexahydrates and dihydrates, as stable intermediates. mdpi.comcapes.gov.brwikipedia.org Some studies suggest that complete dehydration is not a prerequisite for the decomposition of the oxalate, with the last water molecules being removed concurrently with the initial breakdown of the oxalate structure. mdpi.com

Following or overlapping with the final stages of dehydration, the anhydrous or partially hydrated yttrium oxalate begins to decompose. This decomposition is not a direct conversion to yttrium oxide but proceeds through the formation of intermediate phases. mdpi.comosti.gov The most significant of these intermediates are yttrium oxycarbonates. mdpi.comosti.gov The existence of these oxycarbonate intermediates has been confirmed through techniques such as IR spectroscopy. mdpi.com

Influence of Atmosphere on Thermal Decomposition Pathways

The composition of the surrounding atmosphere has a profound effect on the thermal decomposition behavior of yttrium oxalate. The reaction pathways, intermediate products, and final decomposition temperatures can all be altered by changing the atmosphere from inert to oxidizing or reducing. mdpi.comosti.goviaea.org

In a vacuum , dehydration can occur at relatively low temperatures (as low as 260°C), with the decomposition of the oxalate commencing upon the completion of water removal. osti.gov Under these conditions, various carbonato-oxalates and oxycarbonates are formed in the temperature range of 300 to 420°C. osti.gov A notable phenomenon in a vacuum is the disproportionation of carbon monoxide (a product of oxalate decomposition) into carbon dioxide and elemental carbon. This deposited carbon can stabilize the oxycarbonate intermediate, requiring higher temperatures (700 to 1000°C) for the final evolution of CO and CO₂. osti.gov

In an oxidizing atmosphere , such as air or pure oxygen, the decomposition process is altered significantly. The presence of oxygen allows for the combustion of carbonaceous residues, which can lead to the formation of pure, white yttrium oxide at lower temperatures, potentially around 420°C under the right conditions. mdpi.comosti.gov The thermal effect of the decomposition can also change; for example, the exothermic oxidation of released carbon monoxide to carbon dioxide can counteract the endothermic nature of the oxalate decomposition itself. mdpi.com

The table below summarizes the influence of different atmospheres on the formation of intermediate and final products at specific temperatures during the thermal decomposition of yttrium oxalate.

| Temperature (°C) | Atmosphere | Observed Products | Reference |

|---|---|---|---|

| 360-420 | Vacuum | Stable oxycarbonate ((Y₂CO₃)₂O) | mdpi.com |

| 390 | CO₂ | Yttrium oxycarbonate ((YCO₃)₂O) | mdpi.com |

| 390 | Nitrogen, Oxygen, or Air | Yttrium oxycarbonate ((YO)₂CO₃) | mdpi.com |

| 420 | CO₂ | Yttrium oxycarbonate ((YO)₂CO₃) | mdpi.com |

| 420 | Nitrogen, Oxygen, or Air | Yttrium oxide (Y₂O₃) | mdpi.com |

Coordination Chemistry and Solution Behavior of the Yttrium Oxalate Water System

Solution Chemistry of Yttrium(III) Ions in the Presence of Oxalate (B1200264)

In aqueous solutions, yttrium exists as the hydrated Y(III) ion, commonly represented as [Y(H₂O)ₙ]³⁺, where 'n' is the coordination number. The introduction of oxalate ions (C₂O₄²⁻), typically from a source like oxalic acid or a soluble oxalate salt, initiates a series of reactions. Yttrium oxalate exhibits very low solubility in water, with a reported solubility product (Ksp) of 5.1 × 10⁻³⁰ at 25 °C. wikipedia.org This inherent insolubility means that the addition of oxalic acid or oxalate salts to a solution containing yttrium(III) ions will readily lead to the formation of a white crystalline precipitate of yttrium oxalate hydrate (B1144303) (Y₂(C₂O₄)₃·nH₂O). wikipedia.orgmdpi.com

However, the solution chemistry is not solely defined by this precipitation reaction. The solubility of yttrium compounds, including oxalates, shares similarities with those of the heavy lanthanide elements. wikipedia.org A key characteristic of this system is that while yttrium oxalate is poorly soluble in water, it can become soluble in solutions containing an excess of oxalate ions. wikipedia.org This phenomenon points to the formation of soluble yttrium-oxalate complexes in the aqueous phase. wikipedia.org Therefore, the solution behavior is a dynamic equilibrium involving the hydrated yttrium ion, various soluble yttrium-oxalate complexes, and the solid yttrium oxalate precipitate.

Complexation Reactions and Stability Constants of Yttrium-Oxalate Complexes

The dissolution of the yttrium oxalate precipitate in the presence of excess oxalate is due to the formation of a series of soluble complex ions. These are formed through stepwise complexation reactions where oxalate anions act as bidentate ligands, displacing water molecules from the coordination sphere of the Y(III) ion. wikipedia.org The general sequence of these reactions can be represented as:

Y³⁺(aq) + C₂O₄²⁻(aq) ⇌ [Y(C₂O₄)]⁺(aq)

[Y(C₂O₄)]⁺(aq) + C₂O₄²⁻(aq) ⇌ [Y(C₂O₄)₂]⁻(aq)

[Y(C₂O₄)₂]⁻(aq) + C₂O₄²⁻(aq) ⇌ [Y(C₂O₄)₃]³⁻(aq)

| Complex Ion | Overall Stability Constant (log β) |

| [Y(C₂O₄)]⁺ | Value not consistently reported, but formation is a key first step |

| [Y(C₂O₄)₂]⁻ | Value not consistently reported, but formation is known to occur |

| [Y(C₂O₄)₃]³⁻ | Value not consistently reported, but formation is known to occur |

Formation of Mono-oxalato Complexes as Precursors to Precipitation

The initial step in the interaction between aqueous Y(III) and oxalate is the formation of the mono-oxalato complex, [Y(C₂O₄)]⁺. This 1:1 complex is the primary species formed at low oxalate concentrations. It acts as a crucial precursor or intermediate species leading to the eventual precipitation of the neutral, insoluble Y₂(C₂O₄)₃.

The formation of this initial complex reduces the concentration of free hydrated Y(III) ions. As the concentration of the oxalate ligand increases, this mono-oxalato species can then react further to form higher-order, negatively charged complexes like [Y(C₂O₄)₂]⁻, or it can interact with other yttrium-containing species to nucleate and grow the solid precipitate. Studies on analogous actinide systems, such as Pu(VI)-oxalate, clearly show the initial formation of a 1:1 complex at low ligand-to-metal ratios, which is then followed by the appearance of higher-coordinated species as the ligand concentration rises. rsc.org This stepwise process is fundamental to understanding the mechanism of precipitation in the yttrium-oxalate system.

Role of Solvation and Water Molecules in Coordination in Solution

Water molecules play a critical and multifaceted role in the yttrium-oxalate system, both in solution and in the solid state. The Y(III) ion in aqueous solution is heavily solvated, with water molecules occupying its primary coordination sphere. wikipedia.org During complexation with oxalate, these coordinated water molecules are displaced.

Influence of Ligand Concentration and pH on Complex Speciation

The distribution of different yttrium-oxalate species in solution is highly dependent on both the concentration of the oxalate ligand and the pH of the solution.

Influence of Ligand Concentration: As established, the concentration of the oxalate ligand dictates the position of the complexation equilibria.

At very low oxalate concentrations, the dominant species are the free hydrated Y(III) ion and the mono-oxalato complex, [Y(C₂O₄)]⁺.

As the oxalate concentration increases, the equilibrium shifts towards the formation of higher-order, anionic complexes: [Y(C₂O₄)₂]⁻ and [Y(C₂O₄)₃]³⁻. wikipedia.org This is the principle behind the re-dissolution of the yttrium oxalate precipitate in an excess of the oxalate-containing solution.

Influence of pH: The pH of the solution exerts a strong influence on the system primarily by affecting the speciation of the oxalate ligand itself. Oxalic acid (H₂C₂O₄) is a weak diprotic acid, and its deprotonation occurs in two steps: H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ (pKa₁ ≈ 1.25) HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ (pKa₂ ≈ 4.2)

At low pH (acidic conditions, pH < 1.2), the predominant form is undissociated oxalic acid (H₂C₂O₄).

In moderately acidic to neutral solutions, the concentration of the fully deprotonated oxalate anion (C₂O₄²⁻), which is the active ligand for complexing Y(III), increases significantly. researchgate.net

Therefore, at a higher pH (e.g., pH > 5), the availability of C₂O₄²⁻ is maximized, favoring the formation of yttrium-oxalate complexes and promoting precipitation. researchgate.net Conversely, lowering the pH will shift the oxalate equilibrium back towards HC₂O₄⁻ and H₂C₂O₄, reducing the concentration of the free C₂O₄²⁻ ligand and potentially leading to the dissolution of the yttrium oxalate precipitate. mdpi.com Thus, pH and ligand concentration are critical, interdependent variables for controlling the speciation and solubility in the yttrium-oxalate-water system. rsc.orgnih.gov

Formation Mechanisms and Crystal Growth Kinetics

Nucleation Mechanisms in Yttrium Oxalate (B1200264) Hydrate (B1144303) Precipitation

The initial formation of solid yttrium oxalate hydrate from a supersaturated aqueous solution occurs through nucleation. This process involves the formation of stable, nanometer-sized clusters of ions (nuclei) that can subsequently grow into macroscopic crystals. The formation of these nuclei is driven by the reduction in the system's free energy as ions transition from the dissolved state to the solid phase.

The nucleation of oxalates can proceed through two primary pathways:

Homogeneous Nucleation: This occurs spontaneously within a uniform supersaturated solution without the influence of foreign particles. It requires a high degree of supersaturation to overcome the energy barrier for forming a new phase.

Heterogeneous Nucleation: This is induced by the presence of foreign surfaces, such as dust particles, impurities, or even the walls of the reaction vessel. The energy barrier for heterogeneous nucleation is typically lower than for homogeneous nucleation, making it the more common mechanism in practical applications.

For metal oxalates, experimental data often indicate that the nucleation rate is consistent with a primary heterogeneous mechanism. researchgate.net The degree of supersaturation is a critical parameter, as it provides the thermodynamic driving force for both nucleation and subsequent crystal growth. mdpi.com

Crystal Growth Kinetics and Rate-Limiting Steps

Mass Transfer: Solute (yttrium and oxalate ions) is transported from the bulk of the solution to the crystal-liquid interface.

Surface Integration: The solute is then incorporated into the crystal lattice at this interface.

Modeling of Crystal Growth Rates from Solution

A common empirical model used to describe the relationship between the growth rate (RT) and the supersaturation (ΔC) is the power law equation: researchgate.net

RT = KgΔCp

Where:

ΔC is the supersaturation of the solution.

p is the growth rate order, which can provide insights into the growth mechanism.

To further dissect the process, a two-step growth model can be employed. This model allows for the estimation of specific kinetic parameters, such as the mass transfer coefficient and the surface integration coefficient, by fitting the model to experimental desupersaturation data under varying conditions like agitation speed and additive concentration. researchgate.net

Particle Size and Morphology Control through Synthesis Parameters

The final particle size and morphology of yttrium oxalate hydrate, and consequently of the yttrium oxide derived from it, can be precisely controlled by manipulating various synthesis parameters during its precipitation. Key parameters include the precursor's crystal phase, solution pH, the use of surfactants, and post-precipitation heat treatment. mdpi.comresearchgate.netgoogle.comresearchgate.net

Precursor Crystal Phase: Yttrium oxalate hexahydrate can exist in different crystal structures, such as monoclinic and triclinic phases. Yttrium oxide powders derived from these different phases exhibit distinct morphologies and bulk densities due to the phenomenon of pseudomorphism, where the product retains the shape of the precursor. researchgate.net

Solution pH: The pH at the end of the precipitation process has a significant impact on the size and morphology of the yttrium oxalate precursor particles. mdpi.com

Surfactants: The addition of surfactants, such as polyethylene glycol 6000 (PEG6000), can direct the morphology of the resulting particles. By varying the concentration of such additives, different shapes like platelets, rods, and spheres can be obtained. mdpi.com

Temperature Treatment: A post-precipitation heat treatment can induce a phase transformation in the yttrium oxalate. Maintaining the precipitate at 90–100°C can convert it to a more cubic crystal form that is thermally stable and does not disintegrate during subsequent calcination, leading to larger yttrium oxide particles. google.com

The following table summarizes the influence of various synthesis parameters on the characteristics of yttrium oxalate and its derivatives.

| Synthesis Parameter | Effect | Resulting Characteristic | Reference |

|---|---|---|---|

| Precursor Phase (Monoclinic vs. Triclinic) | Influences shape retention during thermal decomposition. | Different morphology and bulk density in the final yttrium oxide product due to pseudomorphism. | researchgate.net |

| Final Solution pH | Affects the size and shape of the precursor particles. | Control over mean particle size and size distribution. | mdpi.com |

| Surfactant (e.g., PEG6000) Concentration | Directs crystal growth habit. | Formation of specific morphologies such as platelets, rods, or spheres. | mdpi.com |

| Post-Precipitation Heat Treatment (90–100°C) | Induces recrystallization into a more stable, cubic form. | Prevents particle disintegration during calcination, yielding larger yttrium oxide particles. | google.com |

Oriented Attachment (OA) and Ostwald Ripening (OR) Mechanisms in Nanocrystal Formation

Beyond classical atom-by-atom growth, two non-classical mechanisms are recognized as significant pathways in the formation and evolution of nanocrystals in solution: Ostwald Ripening and Oriented Attachment.

Ostwald Ripening (OR) is a thermodynamically driven process that occurs in systems with particles of various sizes. wikipedia.org Smaller, less energetically stable particles have higher solubility and tend to dissolve. The dissolved material then redeposits onto the surfaces of larger, more energetically favored crystals. wikipedia.orgrsc.org This phenomenon leads to a gradual increase in the average particle size and a decrease in the number of particles over time. A process described as "dissolution-recrystallization" has been suggested as a mechanism for the formation of nano-sized yttria precursors, which is conceptually similar to Ostwald ripening. researchgate.net

Oriented Attachment (OA) is a crystal growth mechanism where adjacent nanoparticles in a solution spontaneously self-organize. They rotate and align to share a common crystallographic orientation before joining at the interface to form a larger, single crystal. This process is distinct from Ostwald ripening as it involves the coalescence of particles rather than the dissolution and redeposition of individual atoms or molecules. OA is a crucial mechanism for the formation of anisotropic nanostructures and hierarchical assemblies from primary nanoparticle building blocks.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Studies on yttrium oxalate (B1200264) have utilized DFT to understand its fundamental electronic properties and the nature of the chemical bonds within its crystal structure.

Theoretical simulations of yttrium oxalate (Y₂(C₂O₄)₃) reveal insights into its electronic makeup. urfu.ru Calculations of the total and partial densities of states (DOS) have been performed to characterize the contributions of yttrium, carbon, and oxygen atoms to the electronic structure. urfu.ru The analysis of the electronic structure of the Y₂(C₂O₄)₃ matrix shows that it is a dielectric material. urfu.runih.gov The bonding between the yttrium cation (Y³⁺) and the oxalate anion (C₂O₄²⁻) is a key determinant of the compound's properties. The Y-O bond involves charge transfer from the oxygen atoms of the oxalate to the yttrium ion.

In a related computational study on americium oxalate, the bonding was found to be predominantly ionic, with the 5f orbitals of the metal center not contributing significantly to covalency. researchgate.net This provides a useful comparison for understanding the bonding in yttrium oxalate, where a similar highly ionic interaction between the Y³⁺ ion and the oxalate ligands is expected. The binding energies of the Y 3d and O 1s core level electrons, determined experimentally through X-ray Photoelectron Spectroscopy (XPS), have been shown to correspond well with theoretical models of hydrated yttrium oxalate. urfu.ru Specifically, experimental Y 3d₃/₂ and Y 3d₅/₂ peak positions were found to be in good agreement with calculated values for a hydrated yttrium oxalate structure. urfu.ru

Table 1: Calculated Electronic Properties of Yttrium Oxalate

This table presents findings from DFT calculations on the yttrium oxalate system.

| Property Investigated | Finding | Reference |

|---|---|---|

| Electronic Structure | Calculated total and partial densities of states indicate the material is a dielectric. | urfu.runih.gov |

| Bonding Nature | The interaction between Y³⁺ and the oxalate anion is predominantly ionic. | researchgate.net |

| Core Level Spectra | Calculated Y 3d and O 1s binding energies align with experimental XPS data for hydrated yttrium oxalate. | urfu.ru |

Molecular Dynamics Simulations for Understanding Crystal Growth and Dehydration Processes

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a window into dynamic processes like crystal formation and decomposition.

While specific MD simulations detailing the crystal growth of yttrium oxalate from aqueous solution are not extensively documented in the reviewed literature, the methodology has been applied to similar systems. For instance, ab initio MD simulations of calcium oxalate dihydrate have been used to understand the process of crystal growth by simulating the adsorption of calcium and oxalate ions onto the crystal surface. nih.gov These simulations show how adsorbing ions integrate into the crystal lattice, forming ionic bonds with the surface and continuing the crystallographic structure. nih.gov Likewise, MD simulations of yttrium aluminum garnet (YAG) have been used to study its liquid structure to gain insights into phase selection and crystal growth from a melt. rsc.org These studies highlight the potential of MD to elucidate the complex mechanisms of yttrium oxalate nucleation and growth, should such simulations be performed in the future. Experimental studies on the seeded crystallization of yttrium oxalate have identified that the crystal growth mechanism can be modified by factors such as agitation and the presence of additives, which affect mass transfer and surface integration steps. researchgate.net

In contrast, the dehydration process of yttrium oxalate hydrates has been the subject of detailed experimental study. Thermal decomposition of yttrium oxalate decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O) is a multi-stage process. mdpi.com The dehydration begins at temperatures as low as 40°C, proceeding through a series of lower hydrates. mdpi.com The transformation between hydrate (B1144303) phases, such as from the decahydrate to the hexahydrate, is thought to proceed via a martensitic mechanism, which involves a displacive, single-crystal-to-single-crystal transformation. wikipedia.org

Prediction of Structural Features and Stability of Yttrium Oxalate Hydrates

Computational methods, in conjunction with experimental diffraction techniques, are crucial for determining the structural parameters and relative stabilities of different yttrium oxalate hydrate phases.

Yttrium oxalate can form several crystalline hydrates, with the general formula Y₂(C₂O₄)₃·nH₂O, where n can be 10, 9, 6, 4, 3, and 2, among others. wikipedia.org Theoretical simulations have provided optimized atomic structures for the anhydrous Y₂(C₂O₄)₃, showing a complex framework with helicoidal channels. urfu.ru These channels are capable of hosting water molecules to form the various hydrates. urfu.ru

The stability of these hydrates is highly dependent on temperature. The decahydrate is the common form precipitated from aqueous solution. Upon heating, it undergoes a series of dehydration steps. For example, the trihydrate (Y₂(C₂O₄)₃·3H₂O) can be formed by heating more hydrated forms at 110°C, while the dihydrate (Y₂(C₂O₄)₃·2H₂O) is formed at around 210°C. wikipedia.org The dihydrate crystallizes in the monoclinic system. wikipedia.org The thermal decomposition process has been observed to be sensitive to experimental conditions, which can influence the identification of intermediate hydrates. mdpi.com

Table 2: Structural Data for Yttrium Oxalate Hydrates

This table summarizes key structural information for different hydration states of yttrium oxalate.

| Compound | Formula | Crystal System | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Yttrium Oxalate Dihydrate | Y₂(C₂O₄)₃·2H₂O | Monoclinic | a=9.3811 Å, b=11.638 Å, c=5.9726 Å, β=96.079° | wikipedia.org |

| Yttrium Oxalate Decahydrate | Y₂(C₂O₄)₃·10H₂O | - | - | mdpi.com |

| Yttrium Oxalate Nonahydrate | Y₂(C₂O₄)₃·9H₂O | - | Mentioned as a common hydrate with water in structural channels. | urfu.ru |

| Yttrium Oxalate Trihydrate | Y₂(C₂O₄)₃·3H₂O | - | Formed by heating higher hydrates at 110 °C. | wikipedia.org |

Thermodynamic Modeling of Solubility and Complexation

Thermodynamic modeling is essential for predicting the solubility of yttrium oxalate and the speciation of yttrium in oxalate-containing aqueous solutions. Yttrium oxalate is known to be highly insoluble in water. wikipedia.orgwikipedia.org

The solubility is governed by the solubility product (Ksp) and the formation of aqueous yttrium-oxalate complexes. wikipedia.orgresearchgate.net The Ksp for Y₂(C₂O₄)₃ has been reported as 5.1 × 10⁻³⁰ at 25°C. wikipedia.org Another study determined the solubility product to be 5.34 × 10⁻²⁹. researchgate.net The slight difference highlights the experimental challenges in measuring the properties of highly insoluble salts.

Table 3: Thermodynamic Constants for the Yttrium-Oxalate System at 25°C

This table lists the reported solubility product and the dissociation constants for aqueous yttrium-oxalate complexes.

| Equilibrium Reaction | Constant | Value | Reference |

|---|---|---|---|

| Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq) | Ksp | 5.1 × 10⁻³⁰ | wikipedia.org |

| Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq) | Ksp | 5.34 × 10⁻²⁹ | researchgate.net |

| Y(C₂O₄)⁺(aq) ⇌ Y³⁺(aq) + C₂O₄²⁻(aq) | K₁ (dissociation) | ~3 × 10⁻⁷ | researchgate.net |

| Y(C₂O₄)₂⁻(aq) ⇌ Y(C₂O₄)⁺(aq) + C₂O₄²⁻(aq) | K₂ (dissociation) | ~8 × 10⁻¹¹ | researchgate.net |

| Y(C₂O₄)₃³⁻(aq) ⇌ Y(C₂O₄)₂⁻(aq) + C₂O₄²⁻(aq) | K₃ (dissociation) | ~3.4 × 10⁻¹² | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Phase-Pure Hydrates